molecular formula C18H19NO2 B12622856 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-37-1

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B12622856
CAS No.: 920804-37-1
M. Wt: 281.3 g/mol
InChI Key: JYKWVFMWWADQSY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzyloxy-phenyl scaffold, a structural motif prevalent in pharmacologically active compounds, and is characterized by the presence of a phenone group and a prop-2-en-1-yl (allyl) amino side chain. The benzyloxy group is a common structural element in many bioactive molecules and can influence a compound's lipophilicity and binding affinity . The compound's molecular framework is related to other derivatives, such as 1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one, which share the same core structure . Compounds containing similar benzhydryl ether and amino-ethanone structures are frequently investigated as key intermediates or potential scaffolds in the development of therapeutic agents, particularly in oncology research . For instance, heterocyclic compounds and dihydroisoquinolinone derivatives are prominent areas of study for their roles as inhibitors in abnormal cell growth and proliferation . The presence of the allylamino group in this specific compound offers a reactive handle for further chemical modification, making it a versatile building block for constructing more complex molecular libraries. Researchers utilize this compound strictly for laboratory research purposes to explore its potential biochemical interactions and mechanisms of action. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920804-37-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C18H19NO2/c1-2-12-19-13-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h2-11,19H,1,12-14H2

InChI Key

JYKWVFMWWADQSY-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium to ensure high yields and optical purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-position of the acetophenone moiety (adjacent to the carbonyl group) is susceptible to nucleophilic substitution. For example:

  • α-Bromination : Bromination at the α-carbon using reagents like phenyltrimethylammonium tribromide (PTAB) yields brominated intermediates (e.g., 23 in Scheme 4a of ). These intermediates serve as precursors for further functionalization.

  • Delépine Reaction : Brominated derivatives react with hexamethylenetetramine (HMTA) under acidic conditions to form amine hydrochlorides (e.g., 18 in Scheme 3a of ).

Reaction TypeReagents/ConditionsProductYieldReferences
α-BrominationPTAB, 40–60°C, 1–2 hrsα-Bromo derivative50–70%
Delépine ReactionHMTA, HCl/EtOHAmine hydrochloride59% (3 steps)

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form heterocyclic systems. For instance:

  • Pyrrole Synthesis : Reaction with benzaldehyde derivatives and cyanoacetamide in the presence of K₂CO₃/EtOH generates substituted pyrroles (e.g., 26 in Scheme 4a of ).

ComponentsConditionsProductYieldReferences
Benzaldehyde, CyanoacetamideK₂CO₃, EtOH, refluxPyrrole derivative50–65%

a) Mesylation

The allylamine group undergoes mesylation with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form sulfonamide derivatives (e.g., 19 in Scheme 3a of ).

ReagentsConditionsProductYieldReferences
MsCl, Et₃NAcetone/H₂O, rtSulfonamido acetophenone59% (3 steps)

b) Benzyl Deprotection

The benzyloxy group is cleaved under hydrogenolytic conditions (H₂/Pd-C) or with Lewis acids (e.g., BCl₃) to yield phenolic intermediates (e.g., 41 in Scheme 5 of ).

Alkylation and Etherification

The allylamine side chain enables alkylation reactions:

  • Finkelstein Reaction : Treatment with 2-chloro-N-substituted ethanamine or 2-ethoxyethyl tosylate (43 ) introduces solubilizing groups (e.g., glycol ethers) at the sulfonamide nitrogen (Scheme 5 of ).

ReagentsConditionsProductYieldReferences
2-Ethoxyethyl tosylate, K₂CO₃/KIAcetone, refluxEthylene glycol ether derivative60–75%

Biological Interactions

While not a direct chemical reaction, the compound’s mechanism of action involves binding to β-tubulin at the colchicine site (Figure 5b of ). Molecular docking studies suggest the allyl chain occupies a hydrophobic groove, while the benzyloxy group interacts with solvent-exposed regions.

Key Structural Insights

  • Reactivity Drivers :

    • The electron-deficient α-carbon of the ketone facilitates nucleophilic attacks.

    • The allylamine group’s nucleophilicity enables alkylation and sulfonylation.

    • The benzyloxy group’s labile nature allows for regioselective deprotection.

  • Synthetic Utility :

    • Serves as a scaffold for antiproliferative agents via MCRs (e.g., pyrrole derivatives in ).

    • Modular functionalization enables tuning of solubility and bioactivity.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the prop-2-en-1-ylamino substituent may influence its reactivity and specificity.

Comparison with Similar Compounds

Structural Analogues with Modified Amino Groups

2-{[4-(propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

This compound replaces the allylamino group with a pyrrolidinyl moiety and an isopropylphenylamino substituent. However, the absence of the allyl group limits its utility in polymerization or click chemistry applications .

1-{4-[bis(prop-2-en-1-yl)amino]-3-fluorophenyl}ethan-1-one

The bis(allyl)amino group and fluorine substitution on the phenyl ring alter electronic properties. Fluorine increases electronegativity, enhancing metabolic stability in drug candidates, while the dual allyl groups may improve cross-linking efficiency in polymer synthesis. This contrasts with the single allylamino group in the target compound, which offers simpler functionalization pathways .

2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone

This derivative features a hydroxyphenethylamino chain, enabling hydrogen bonding with biological targets like enzymes. The hydroxyphenyl group also increases polarity, improving aqueous solubility compared to the benzyloxy-protected target compound .

Derivatives with Varied Substituents on the Phenyl Ring

2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c)

The difluoro substitution at the α-carbon enhances electrophilicity, making this compound reactive toward nucleophilic attack. The pyrrolidinyl group further stabilizes the intermediate during catalytic reactions, as seen in Pd-catalyzed α-arylation protocols. This contrasts with the non-fluorinated target compound, which exhibits milder reactivity .

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

The chloromethyl group enables nucleophilic substitution reactions, while the sulfanylidene moiety participates in redox processes.

3-Hydroxy-1-(4-(benzyloxy)phenyl)-2-(2-methoxyphenoxy)propan-1-one

The addition of a methoxyphenoxy and hydroxy group expands hydrogen-bonding capacity, as demonstrated in photophysical studies. Such modifications are critical for designing fluorescent probes, a niche less explored for the allylamino-containing target compound .

Pharmacologically Active Analogues

Dual-Active Histamine H3 Receptor Ligands (QD10, QD17, QD3)

Piperazine-linked derivatives like QD10 (melting point: 148.4–151.4°C) exhibit dual histamine H3 receptor antagonism and antioxidant activity. The rigid piperazine scaffold enhances blood-brain barrier penetration, a feature absent in the more flexible allylamino target compound .

(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10)

These asymmetric derivatives demonstrate antimicrobial activity due to the thiazolidinyl ring and benzylidene substituents. The target compound’s allylamino group lacks the conjugated system required for broad-spectrum antimicrobial efficacy .

Biological Activity

1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one, also known by its chemical structure C18H19NO2, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a benzyloxy moiety and an allylamine group, which are believed to contribute to its pharmacological properties.

Structure and Properties

The compound features a distinctive enaminone structure that includes a benzene ring, a hydroxyl group, and a ketone. The molecular formula is C18H19NO2, and its structural representation indicates potential interactions with biological targets .

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : The presence of the benzyloxy group has been linked to enhanced inhibitory activity on epidermal growth factor receptor (EGFR) kinases, which is crucial for cancer cell proliferation .
  • Anti-inflammatory Effects : Compounds from the same chemotype have shown promise in modulating inflammatory pathways, particularly through agonism of peroxisome proliferator-activated receptors (PPARs) .
  • Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Anticancer Activity

A study focused on derivatives of 1-[4-(benzyloxy)phenyl]-2-aminoethanones revealed that compounds with similar scaffolds exhibited IC50 values ranging from 1.82 to 5.55 μM across different cancer cell lines. The benzyloxy moiety was instrumental in enhancing EGFR inhibitory activity, paralleling findings from established drugs like lapatinib .

Anti-inflammatory Mechanisms

Research into the PPARα agonistic properties of related compounds suggests that they can alleviate conditions associated with inflammation and vascular leakage. The compound's structural modifications have been shown to improve potency and selectivity in targeting PPAR pathways .

Case Studies

StudyCompoundActivityIC50 (μM)Notes
10cAnticancer5.55Effective against HCT-116 cells
A91Anti-inflammatory>60Low clearance in liver microsomes
Enaminone DerivativeCytotoxicityVariesStructural integrity confirmed via crystallography

Mechanistic Insights

The biological activity of 1-[4-(benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one can be attributed to several mechanisms:

  • EGFR Inhibition : The compound's ability to mimic known EGFR inhibitors enhances its potential as an anticancer agent.
  • PPAR Activation : Agonism of PPARα leads to downstream effects that mitigate inflammation and promote metabolic regulation.
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells has been observed, likely through the activation of specific signaling pathways influenced by the compound's structure.

Q & A

Q. What established synthetic methodologies are used to prepare 1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one?

  • Methodological Answer: The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl halides. For example, coupling 2,2-difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one with 1-(benzyloxy)-4-bromobenzene under palladium catalysis yields analogous structures . Alternatively, Claisen-Schmidt condensation between substituted acetophenones and aldehydes (e.g., 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde) can form α,β-unsaturated ketones, which may be functionalized further . Benzyloxy groups are introduced via etherification to protect hydroxyl moieties during synthesis .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

  • Methodological Answer:
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by matching calculated and observed m/z values (e.g., HRMS-ESI for analogous compounds confirms mass accuracy within 0.0002 Da) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups (e.g., benzyloxy protons at δ 4.9–5.1 ppm, allylamine protons at δ 5.2–5.8 ppm) and verify regiochemistry.
  • X-ray Crystallography: SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, SHELX programs are widely used for small-molecule crystallography, enabling precise structural determination .

Q. How does the benzyloxy group influence the compound’s stability and reactivity?

  • Methodological Answer: The benzyloxy group acts as a protecting group for hydroxyl moieties, preventing unwanted oxidation or nucleophilic attack during synthesis. However, it may sterically hinder electrophilic aromatic substitution at the para position. Stability under acidic/basic conditions should be tested via kinetic studies (e.g., monitoring deprotection by TLC or HPLC). Comparative studies with unprotected analogs reveal differences in solubility and reactivity .

Advanced Research Questions

Q. How can Pd-catalyzed α-arylation be optimized for efficient coupling?

  • Methodological Answer:
  • Catalyst System: Use Pd(OAc)2_2 with bulky phosphine ligands (e.g., XPhos) to enhance selectivity and reduce side reactions.
  • Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction rates. Microwave-assisted synthesis (e.g., 150°C, 20 min) can accelerate coupling, as demonstrated for similar enolate systems .
  • Substrate Preactivation: Trimethylsilyl enolates increase nucleophilicity, facilitating transmetallation .

Q. What mechanistic insights explain the Pd-catalyzed α-arylation process?

  • Methodological Answer: The mechanism involves:
  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the aryl halide.
  • Transmetallation: The enolate transfers to Pd(II), forming a Pd–C bond.
  • Reductive Elimination: Pd(0) regenerates, releasing the α-arylated product. Computational studies (DFT) can model transition states to rationalize regioselectivity and byproduct formation .

Q. How is crystallographic disorder resolved in X-ray structure determination?

  • Methodological Answer: SHELXL’s PART and SIMU commands refine disordered regions (e.g., flexible allylamine or benzyloxy groups). Multi-conformational models and occupancy adjustments improve electron density fit. High-resolution data (>1.0 Å) and low-temperature measurements (100 K) enhance precision .

Q. How does HRMS differentiate isomeric byproducts?

  • Methodological Answer: HRMS distinguishes isomers via exact mass differences (e.g., positional isomers of benzyloxy substitution). Fragmentation patterns (MS/MS) provide additional evidence. For example, allylamine-containing byproducts exhibit characteristic neutral losses (e.g., NH2_2CH2_2CH=CH2_2) .

Q. What chromatographic methods effectively purify reaction byproducts?

  • Methodological Answer:
  • HPLC-PDA: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) separate polar impurities.
  • Preparative TLC: Silica gel plates isolate non-volatile byproducts (e.g., nitro or halogenated derivatives).
    Impurity profiles should match reference standards (e.g., listed in pharmacopeial monographs) .

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